KIN1148
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KIN1148 is a small-molecule agonist of interferon regulatory factor 3 (IRF3) . It has garnered attention as an influenza vaccine adjuvant due to its ability to enhance flu vaccine efficacy . Now, let’s explore its various aspects:
Wirkmechanismus
Biochemical Pathways
The binding of KIN1148 to RIG-I drives the expression of IRF3 and NF-κB target genes, including specific immunomodulatory cytokines and chemokines . This leads to the induction of innate immune programs that enhance adaptive immune protection of antiviral vaccination .
Pharmacokinetics
It is known that this compound enhances the efficacy of the influenza vaccine, suggesting that it has suitable bioavailability .
Result of Action
When administered in combination with a vaccine against Influenza A virus (IAV), this compound induces both neutralizing antibody and broadly cross-protective IAV-specific T cell responses . This robust this compound-adjuvanted immune response protects mice from lethal H1N1 and H5N1 IAV challenge . Importantly, this compound also augments human CD8+ T cell activation .
Action Environment
It is known that this compound serves as an effective adjuvant in inducing non-canonical rig-i activation . This suggests that its action may be influenced by the presence of other compounds, such as vaccines, in the environment.
Biochemische Analyse
Biochemical Properties
KIN1148 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It directly interacts with RIG-I (retinoic acid-inducible gene I) in biochemical assays and cells, signaling for innate immune gene induction in a RIG-I-dependent manner . Additionally, this compound induces a pattern of gene expression resembling infection with Sendai virus (an RNA virus that activates RIG-I) and by transfection of polyU/UC (a RIG-I-specific RNA) . This interaction highlights the compound’s ability to modulate the immune response effectively.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . Furthermore, this compound elicits greater induction of endogenous IRF3-dependent ISG54 and OASL expression in PH5CH8 cells . These cellular effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an IRF3 agonist. It induces the dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This compound also binds to RIG-I, driving RIG-I self-oligomerization and downstream signaling activation in an RNA- and ATP-independent manner . This mechanism of action highlights the compound’s ability to modulate the immune response at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable at -20°C for up to three years and at 4°C for up to two years . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound provides sustained protection against viral infections and enhances the immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound enhances the efficacy of existing influenza vaccines through a balanced immune response while using lower vaccine doses . The compound provides a >15-fold dose-sparing effect, maximizing the crucial supply of influenza split vaccines . High doses may lead to toxic or adverse effects, which require careful consideration in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to the IRF3 (RIG-I-like receptor) pathway. It induces the dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . This interaction with the IRF3 pathway highlights the compound’s role in modulating the immune response and enhancing vaccine efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It induces dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This transport and distribution mechanism ensures that this compound effectively reaches its target sites within cells and tissues.
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells . This localization is crucial for the compound’s activity and function, ensuring that it effectively modulates the immune response at the subcellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific synthetic routes for KIN1148 are not widely documented in the public domain. it is synthesized through chemical processes that lead to its unique structure. Researchers have likely optimized these routes to achieve high yields and purity.
Industrial Production Methods: Unfortunately, detailed information about industrial-scale production methods for this compound remains proprietary. Industrial production typically involves large-scale synthesis, purification, and quality control to meet regulatory standards.
Analyse Chemischer Reaktionen
Reaktionstypen: KIN1148 ist dafür bekannt, direkt an RIG-I (Retinolsäure-induzierbares Gen I) in einer nicht-kanonischen Weise zu binden. Diese Interaktion aktiviert IRF3 und NF-κB , was zu nachgeschalteten Effekten führt . Während spezifische Reaktionen nicht explizit beschrieben werden, deutet seine Beteiligung an Immunsignalisierungswegen auf komplexe Interaktionen hin.
Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen, die bei der Synthese und Aktivierung von this compound verwendet werden, werden nicht öffentlich bekannt gegeben. Das Verständnis seiner Bindung an RIG-I liefert Einblicke in potenzielle molekulare Interaktionen.
Hauptprodukte: Die Hauptrolle von this compound liegt in der Verbesserung der Immunantwort, insbesondere im Kontext der Influenza-Impfung. Seine Hauptprodukte sind die Aktivierung von Immunzellen, einschließlich dendritischen Zellen (DCs), und die anschließende T-Zell-Aktivierung .
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von KIN1148 erstrecken sich über Influenza-Impfstoffe hinaus:
Immunologie: Es moduliert die Immunantwort, was es für die Impfstoffentwicklung relevant macht.
Virale Infektionen: Seine RIG-I-Agonist-Eigenschaften könnten breitere antivirale Anwendungen haben.
Therapeutika: Forscher erforschen sein Potenzial zur Behandlung von immunbedingten Erkrankungen.
5. Wirkmechanismus
This compound bindet direkt an RIG-I, was zur Aktivierung von IRF3 führt. Dies löst nachgeschaltete Signalwege aus, die letztendlich die Immunantwort verstärken .
Vergleich Mit ähnlichen Verbindungen
Während die Einzigartigkeit von KIN1148 gut etabliert ist, sind direkte Vergleiche mit ähnlichen Verbindungen begrenzt. Weitere Forschung könnte zusätzliche Analoga oder verwandte Moleküle aufdecken.
Eigenschaften
IUPAC Name |
N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISOECYKYATLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.